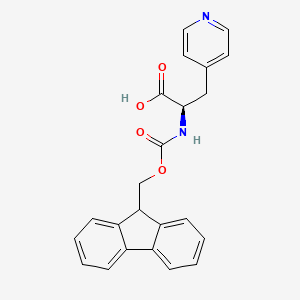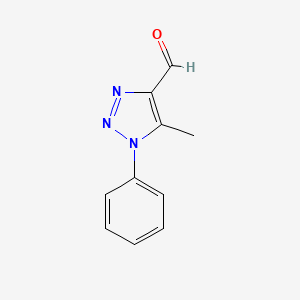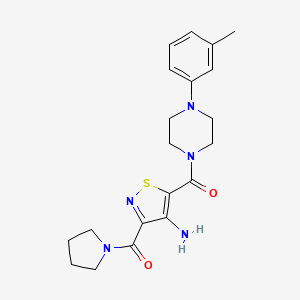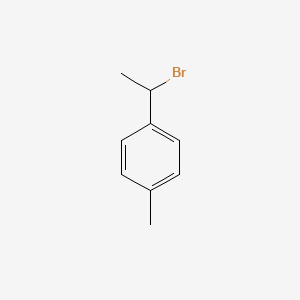![molecular formula C12H17N3O2 B2389097 Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate CAS No. 2408958-49-4](/img/structure/B2389097.png)
Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate are not available in the search results, similar compounds have been synthesized through various methods. For instance, a one-pot two-step synthesis of a related compound was reported, involving a solvent-free condensation/reduction reaction sequence . Another method involved the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Mechanism of Action
Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate targets protein kinases, which are enzymes that are involved in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in autoimmune diseases, and modulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also shown promising results in preclinical studies, which suggests that it may be an effective treatment option for cancer and autoimmune diseases.
One limitation of this compound is that it may not be effective in all types of cancer or autoimmune diseases. It may also have side effects that need to be carefully monitored in clinical trials.
Future Directions
There are several future directions for research on Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate. One area of focus is to further understand its mechanism of action and how it can be optimized for use in different types of cancer and autoimmune diseases. Another area of focus is to study its potential use in combination with other therapies to enhance its effectiveness. Additionally, more research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Synthesis Methods
Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The process involves the use of various reagents and catalysts to produce the final product.
Scientific Research Applications
Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate has been studied extensively for its potential use in treating various types of cancer and autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
properties
IUPAC Name |
tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-6-9-7-14-15(5)10(9)8-13-11(16)17-12(2,3)4/h1,7H,8H2,2-5H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBALTHXTNOYDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)





![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)

![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)

![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)
